(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Descripción
(Z)-2-(2,4-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative featuring a fused bicyclic core with a benzylidene substituent at position 2 and a pyridin-3-ylmethyl group at position 6. The Z-configuration of the benzylidene moiety and the electron-donating 2,4-dimethoxy groups on the aromatic ring are critical to its structural and electronic profile.
Propiedades
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-6-5-17(22(11-18)30-2)10-23-24(28)19-7-8-21-20(25(19)32-23)14-27(15-31-21)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACDFMPVEGGMEJ-RMORIDSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuro[7,6-e][1,3]oxazine core with methoxy and pyridine substituents. Its molecular formula is and it possesses a significant degree of lipophilicity due to the presence of multiple aromatic rings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. It has been hypothesized that the methoxy groups enhance its interaction with microbial membranes.
- Antitumor Effects : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer (MDA-MB 231) and colorectal cancer (Caco2) cell lines with IC50 values below 10 µM.
- Neuroprotective Properties : The presence of the pyridine moiety may contribute to neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation.
The mechanisms underlying the biological activities of this compound appear to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Interaction with Cellular Signaling : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death in microbial cells.
Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus |
| Study 2 | Antitumor | MTT assay on MDA-MB 231 cells | IC50 = 8 µM |
| Study 3 | Neuroprotective | In vitro neuronal cultures | Reduced oxidative stress markers |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of Bioorganic Chemistry evaluated the antimicrobial properties against multi-drug resistant strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested on various human cancer cell lines. The results showed selective toxicity towards malignant cells while sparing normal fibroblasts, indicating potential for targeted cancer therapy.
- Neuroprotective Effects : In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a protective role against neurodegeneration.
Comparación Con Compuestos Similares
Substituent Variations on the Benzylidene Moiety
The benzylidene group is a key pharmacophoric element in this compound class. Comparisons with analogs reveal:
- (Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (): Structural Difference: The 3-methoxy substituent (vs. 2,4-dimethoxy in the target compound) reduces steric hindrance and alters electronic effects.
- 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one (): Structural Difference: Incorporation of a 4-chlorobenzylidene group and a nitro substituent. Impact: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, which may enhance reactivity in nucleophilic environments but reduce metabolic stability compared to methoxy-substituted analogs .
Pyridine Substitution Patterns
The position of the pyridine ring and its substituents influence target engagement:
- (Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (): Structural Difference: Pyridin-4-ylmethylene group (vs. pyridin-3-ylmethyl in the target compound) and a 4-fluorophenethyl chain. The pyridin-4-ylmethylene group may alter binding orientation in enzymatic pockets compared to the target compound’s pyridin-3-ylmethyl group .
Core Heterocyclic Modifications
- Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Structural Difference: Replacement of the benzofuro-oxazine core with an imidazo-pyridine scaffold. Nitro and cyano substituents (e.g., in compound 1l) increase polarity, affecting solubility and bioavailability .
Physicochemical and Spectroscopic Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
